2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid
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Overview
Description
2-((Benzyloxy)carbonyl)-2-azaspiro[44]nonane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction. This step typically involves the use of benzyl chloroformate as the reagent and a suitable base to facilitate the substitution.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure can be utilized to design novel drugs with specific biological activities.
Material Science: The spirocyclic structure of the compound makes it a candidate for the development of new materials with unique mechanical and chemical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a unique binding mode, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar spirocyclic structure and are studied for their biological activities and material properties.
2-((tert-Butoxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid: This compound is structurally similar but contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-3-carboxylic acid is unique due to its specific functional groups and spirocyclic structure. The presence of the benzyloxycarbonyl group provides distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)14-10-17(8-4-5-9-17)12-18(14)16(21)22-11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFZFRUYVUKLFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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